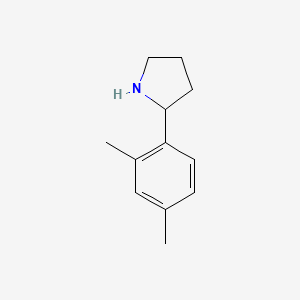![molecular formula C23H22N2O3S B2493321 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 946368-20-3](/img/structure/B2493321.png)
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, including chemoselective N-acetylation and reactions with bromide in the presence of K2CO3, showcasing a methodology that could be analogous to the synthesis of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide (Belay et al., 2012). Additionally, compounds with similar structural features have been synthesized through reactions involving isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids in water, suggesting potential pathways for synthesizing the target compound (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds demonstrates non-H atoms in nearly planar conformations and the presence of intramolecular hydrogen bonds, contributing to the overall planarity and stability of the molecule (Wen et al., 2006). This analysis provides insights into how the molecular structure of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide might be characterized.
Chemical Reactions and Properties
The compound's chemical reactions likely involve interactions with various reagents, as seen in related acetamide derivatives. These reactions include N-acetylation, coupling methods, and reactions with amino acid esters, offering a glimpse into the reactivity and potential chemical transformations of the target compound (Fathalla, 2015).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystalline structure, have been thoroughly analyzed, providing a foundation for understanding the physical characteristics of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide. These analyses often involve X-ray crystallography and other spectroscopic methods to determine the compound's structural integrity and stability under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential biological activity, have been explored through synthesis and in vitro studies. For instance, related acetamide compounds exhibit potent in vitro inhibition against Mycobacterium tuberculosis, suggesting possible biological activities for the target compound (Pissinate et al., 2016).
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Structural and Fluorescence Properties : Research on amide-containing isoquinoline derivatives has revealed insights into their structural aspects and fluorescence properties. For instance, certain compounds form gels or crystalline solids upon treatment with mineral acids, displaying varied fluorescence emissions based on their structural modifications and interactions with other molecules (Karmakar, Sarma, & Baruah, 2007).
Anion Coordination and Molecular Geometry : Studies on amide derivatives have shown different spatial orientations upon anion coordination, leading to structures with tweezer-like geometries or S-shaped configurations. These findings highlight the importance of molecular geometry in the self-assembly and crystal structure of these compounds (Kalita & Baruah, 2010).
Potential Applications
Antitubercular Activity : Some 2-(quinolin-4-yloxy)acetamide derivatives have shown potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds have been identified as promising candidates for future development in tuberculosis treatment, exhibiting low toxicity to mammalian cells and potential for drug combination synergy (Pissinate et al., 2016; Giacobbo et al., 2017).
Optical and Fluorescent Properties : The synthesis and study of 2-functionally substituted thieno[3,2-c]quinoline derivatives have revealed moderate to high fluorescence quantum yields, making these compounds potential candidates for applications as invisible ink dyes or in other areas requiring fluorescent materials (Bogza et al., 2018).
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-6-10-19(11-7-16)28-15-22(26)24-18-9-8-17-4-2-12-25(20(17)14-18)23(27)21-5-3-13-29-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCJKHKJFVEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


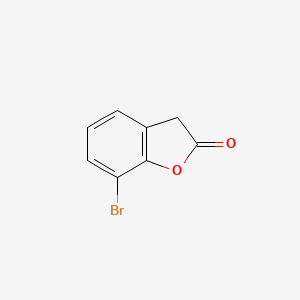
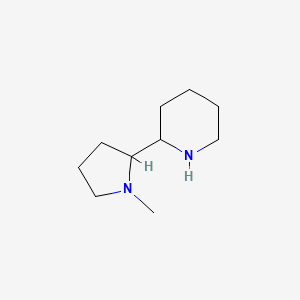
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)
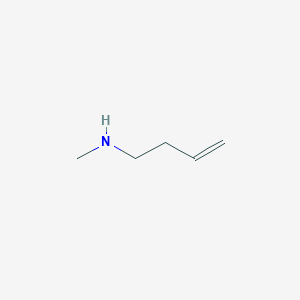
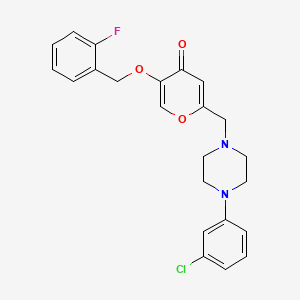

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)


![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)
